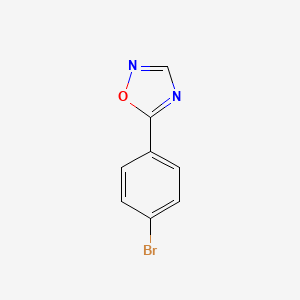
5-(4-Bromofenil)-1,2,4-oxadiazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “5-(4-Bromophenyl)-1,2,4-oxadiazole” has been reported in the literature . For instance, the synthesis of a related compound, “macitentan”, involved the introduction of an ethylene-glycol side chain .Molecular Structure Analysis
The molecular structure of “5-(4-Bromophenyl)-1,2,4-oxadiazole” can be analyzed using various techniques such as FT-IR and computational studies . These techniques can provide insights into the charge transfer within the molecule, the stability of the molecule, and other properties .Aplicaciones Científicas De Investigación
Ingredientes Farmacéuticos Activos
5-(4-Bromofenil)-1,2,4-oxadiazol: se utiliza como ingrediente farmacéutico activo (API). Los API son los componentes biológicamente activos de los fármacos que producen los efectos deseados. En este papel, el compuesto podría ser un actor clave en la síntesis de varios agentes terapéuticos, ofreciendo potencialmente tratamientos para una gama de condiciones médicas debido a sus propiedades estructurales .
Intermediarios de Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis orgánica. Se puede usar para crear moléculas más complejas a través de varias reacciones químicas. Su átomo de bromo es particularmente reactivo, lo que lo convierte en un bloque de construcción valioso en la construcción de compuestos orgánicos más complejos, que podrían utilizarse en química medicinal y ciencia de materiales .
Investigación de Cristales Líquidos
Se ha informado que el compuesto relacionado 3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol exhibe comportamiento de cristal líquido. Esto sugiere que this compound también podría explorarse por sus posibles aplicaciones en el desarrollo de nuevos materiales de cristal líquido, que son cruciales para las tecnologías de visualización .
Actividad Antimicrobiana
Los compuestos que contienen la porción 1,2,4-oxadiazol se han asociado con propiedades antimicrobianas. Por lo tanto, this compound podría investigarse por su eficacia contra varios patógenos bacterianos y fúngicos, contribuyendo al desarrollo de nuevos agentes antimicrobianos .
Investigación Anticancerígena
El motivo estructural de 1,2,4-oxadiazol a menudo se encuentra en moléculas con actividad anticancerígena. Como tal, this compound puede ser un candidato para el desarrollo de fármacos anticancerígenos, donde podría utilizarse para sintetizar compuestos que se dirijan a células o vías cancerosas específicas .
Safety and Hazards
Based on the safety data sheet for a similar compound, “5-(4-Bromophenyl)isoxazole”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . The compound should be handled with personal protective equipment and stored in a dry, cool, and well-ventilated place .
Mecanismo De Acción
- It’s important to note that 5-(4-Bromophenyl)-1,2,4-oxadiazole belongs to the class of indole derivatives, which have diverse biological activities . These activities may involve interactions with specific receptors, enzymes, or other cellular components.
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption profile is not well-documented. It likely enters the bloodstream through oral administration or other routes. The volume of distribution and protein binding properties are not available . Metabolic pathways leading to its breakdown and elimination remain unspecified. The compound is likely eliminated via renal or hepatic pathways.
Análisis Bioquímico
Biochemical Properties
5-(4-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to interact with reactive oxygen species, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. In neuronal cells, the compound modulates neurotransmitter levels by inhibiting acetylcholinesterase, which can lead to altered neuronal signaling and potential neuroprotective effects . In cancer cells, 5-(4-Bromophenyl)-1,2,4-oxadiazole has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is primarily driven by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can scavenge reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(4-Bromophenyl)-1,2,4-oxadiazole can exert sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects by modulating cholinergic signaling and reducing oxidative stress . At higher doses, 5-(4-Bromophenyl)-1,2,4-oxadiazole can induce toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-(4-Bromophenyl)-1,2,4-oxadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid . These metabolic pathways influence the compound’s bioavailability and clearance from the body, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 5-(4-Bromophenyl)-1,2,4-oxadiazole is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport and distribution properties are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-1,2,4-oxadiazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can accumulate in mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQNAZZIVMSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712389 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-25-1 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



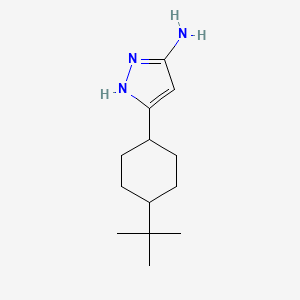

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)

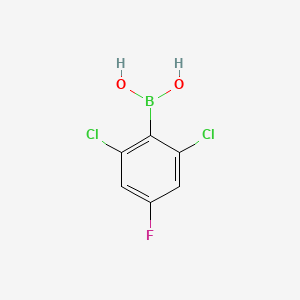

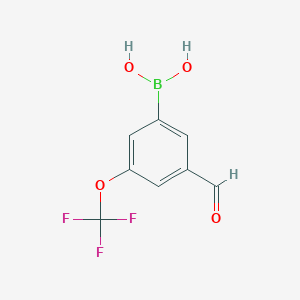
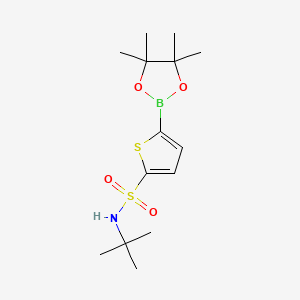
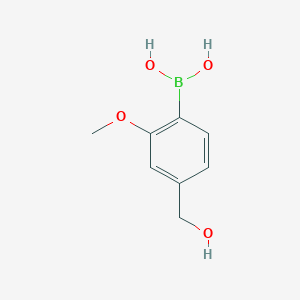
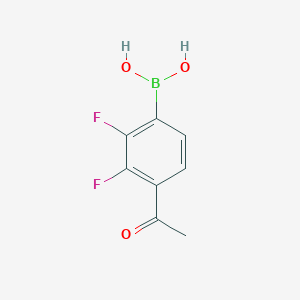
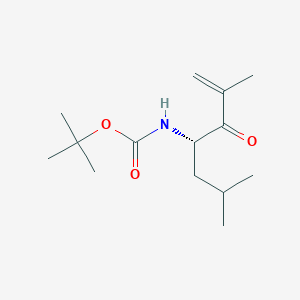
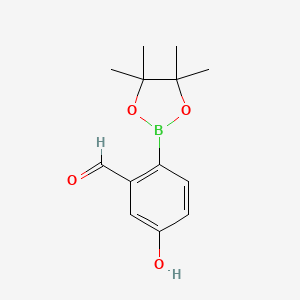
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1443103.png)
